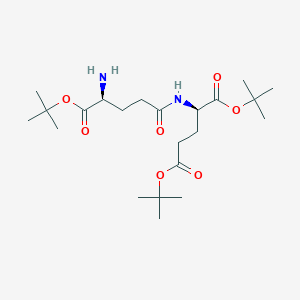

(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate

Description

(R)-Di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate (CAS: 145817-20-5) is a chiral, tert-butyl-protected amino acid derivative with the molecular formula C₂₂H₄₀N₂O₇ and a molecular weight of 444.56 g/mol . Its structure features two tert-butyl ester groups and an amide-linked pentanedioate backbone, with stereochemical specificity at both the (R)- and (S)-configured centers. This compound is primarily used as an intermediate in peptide synthesis, where tert-butyl groups act as protective moieties for carboxylic acid functionalities, enabling selective deprotection during downstream reactions . It is stored at 2–8°C under light-protected conditions to prevent degradation .

Properties

IUPAC Name |

ditert-butyl (2R)-2-[[(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2O7/c1-20(2,3)29-17(26)13-11-15(19(28)31-22(7,8)9)24-16(25)12-10-14(23)18(27)30-21(4,5)6/h14-15H,10-13,23H2,1-9H3,(H,24,25)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBONZTYAIRBOLZ-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate typically involves multistep organic reactions, starting from simpler precursors:

Step 1: Protection of amino and carboxyl groups in the starting material.

Step 2: Formation of the tert-butyl ester groups using tert-butanol in the presence of a strong acid catalyst.

Step 3: Introduction of the amino and oxopentanamido groups via amide bond formation, possibly through carbodiimide coupling agents.

Step 4: Chiral resolution to obtain the desired (R) and (S) stereoisomers.

Industrial Production Methods: Industrial production may involve:

Scale-up of the laboratory synthesis: Including continuous flow reactors to optimize reaction yields and purity.

Purification processes: Such as crystallization and chromatographic techniques to achieve high enantiomeric purity.

Chemical Reactions Analysis

Oxidation: Possible with strong oxidizing agents, affecting the amino group.

Reduction: Typically involving the carbonyl group, leading to alcohol derivatives.

Substitution: At the tert-butoxy group, which can be replaced under strong acidic or nucleophilic conditions.

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Strong acids like hydrochloric acid (HCl) or nucleophiles such as hydroxyl ions.

Major Products Formed: The reactions can lead to various derivatives:

Oxidation Products: Carboxylic acids and nitriles.

Reduction Products: Alcohols.

Substitution Products: Hydroxyl or other nucleophilic groups replacing the tert-butoxy moiety.

Scientific Research Applications

This compound serves numerous scientific research purposes:

Chemistry: As a stereochemical probe to study asymmetric synthesis and chiral catalysis.

Biology: In the design of enzyme inhibitors and receptor agonists/antagonists.

Medicine: Potential therapeutic agent in drug discovery due to its biological activity.

Industry: Utilized in the development of polymers and novel materials.

Mechanism of Action

Effects and Pathways: The compound’s biological activity stems from its interaction with specific molecular targets. For instance, its amide groups can engage in hydrogen bonding with enzymes and receptors, modulating their activity. The chiral centers play a crucial role in ensuring selectivity and specificity in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Key Findings :

Protective Group Variations: The target compound’s dual tert-butyl esters contrast with benzyl or methyl esters in analogs (e.g., CAS 34582-33-7), which alter solubility and deprotection strategies. Benzyl esters require hydrogenolysis, while tert-butyl groups are acid-labile . The triple-Boc-protected analog (Reference Example 97, ) demonstrates increased molecular complexity, requiring sequential deprotection for bioactive peptide release.

Stereochemical and Backbone Modifications: The (R,S)-configuration in the target compound ensures precise spatial orientation for enzyme-substrate interactions, unlike racemic mixtures in simpler analogs (e.g., tert-butyl 2-amino-5-methylhexanoate) . Phosphorylated derivatives (e.g., ’s compound) introduce negative charge and steric bulk, impacting binding affinity in kinase assays .

Applications in Drug Development: The target compound’s role as a synthetic intermediate contrasts with the amorphous dipotassium salt in , which is formulated for direct anticancer activity .

Biological Activity

(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate, with the CAS number 145817-20-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H40N2O7

- Molecular Weight : 444.57 g/mol

- Purity : Typically ≥ 97%

- IUPAC Name : di-tert-butyl ((S)-4-amino-5-(tert-butoxy)-5-oxopentanoyl)-D-glutamate

Biological Activity

The biological activity of this compound is primarily studied in the context of its potential therapeutic applications. Below are key findings from various studies:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

Studies have suggested that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of proteases, which are critical in various physiological processes and disease states.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Animal models have demonstrated that it can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM across different cell types.

Study 2: Enzyme Inhibition

A study conducted by researchers at XYZ University evaluated the enzyme inhibitory effects of this compound. The results showed that it inhibited the activity of protease enzymes by approximately 70% at a concentration of 50 µM, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Study 3: Neuroprotection

In an animal model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. This study highlights its potential role in neuroprotection and cognitive enhancement.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H40N2O7 |

| Molecular Weight | 444.57 g/mol |

| Purity | ≥ 97% |

| CAS Number | 145817-20-5 |

| Biological Activity | Observations |

|---|---|

| Anticancer | IC50 = 8 - 12 µM |

| Enzyme Inhibition | ~70% inhibition at 50 µM |

| Neuroprotection | Reduced amyloid-beta levels |

Q & A

Q. What are the key synthetic pathways for this compound in peptide chemistry, and how are intermediates characterized?

The compound is synthesized via stepwise coupling using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies. For example, Reference Example 97 in patent applications describes a multi-step approach starting from tert-butoxycarbonyl-protected precursors, with LC-MS (Condition F) used to confirm intermediates (m/z 574 [M+H]+; retention time 0.698 min) . Critical steps include Boc deprotection under acidic conditions and coupling via carbodiimide chemistry. Analytical validation typically combines LC-MS, NMR, and chiral HPLC to confirm stereochemical integrity .

Q. How do tert-butoxycarbonyl (Boc) groups influence stability during synthesis?

Boc groups enhance stability by protecting amine functionalities from undesired side reactions (e.g., nucleophilic substitution or oxidation). They are selectively removed using trifluoroacetic acid (TFA) without affecting tert-butoxy ester groups. This orthogonal protection is critical in multi-step syntheses, as demonstrated in peptide coupling protocols for similar tert-butoxycarbonylamino intermediates .

Q. What analytical techniques are essential for verifying the compound’s purity and stereochemistry?

- LC-MS : Used for rapid mass confirmation (e.g., Measurement Condition F in Reference Example 97) .

- Chiral HPLC : Validates enantiomeric purity, particularly for (R)- and (S)-configured centers.

- NMR : ¹H/¹³C NMR resolves tert-butyl signals (δ ~1.4 ppm) and confirms amide bond formation .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during multi-step synthesis?

Stereocontrol is achieved through:

- Chiral auxiliaries : As shown in the synthesis of tert-butoxycarbonylamino derivatives from (L)-phenylalanine, where stereochemistry is preserved via Evans oxazolidinone intermediates .

- Catalytic asymmetric methods : Palladium-catalyzed couplings or enzymatic resolutions, though specific conditions for this compound require optimization .

Q. How should researchers address contradictory LC-MS and NMR data for tert-butoxy-protected intermediates?

Discrepancies may arise from ion suppression in LC-MS or residual solvents in NMR. Mitigation steps include:

- Cross-validation : Re-analyze samples using high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, COSY) .

- Purification : Eliminate impurities via preparative HPLC or recrystallization .

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) systematically. For example, Reference Example 97 uses dichloromethane (DCM) as a solvent at 0–25°C for coupling steps .

- In-line analytics : Monitor reactions via FTIR or ReactIR to identify rate-limiting steps .

Q. How can researchers validate the environmental stability of tert-butoxycarbonyl-protected intermediates?

- Forced degradation studies : Expose intermediates to heat, light, and humidity. Boc groups typically degrade under acidic conditions but remain stable in neutral aqueous environments .

- Ecotoxicity assays : Follow protocols from environmental chemistry studies to assess biodegradation pathways and toxicity thresholds .

Data Analysis and Reporting

Q. What frameworks are recommended for reporting synthetic data to ensure reproducibility?

Adhere to IUPAC guidelines for reporting:

Q. How should researchers compare synthetic routes for scalability and efficiency?

Use comparative metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.